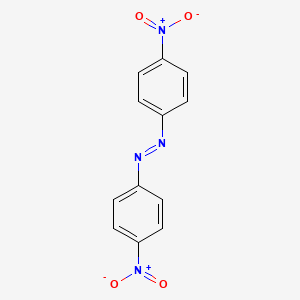

4,4'-Dinitroazobenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bis(4-nitrophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O4/c17-15(18)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)16(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLJUTWUGSHKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037846 | |

| Record name | Diazene, 1,2-bis(4-nitrophenyl)-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3646-57-9, 89103-79-7 | |

| Record name | Diazene, bis(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitroazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-bis(4-nitrophenyl)-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4,4 Dinitroazobenzene

Classical and Conventional Synthetic Routes to 4,4'-Dinitroazobenzene

Traditional organic synthesis provides foundational methods for the preparation of this compound, primarily through diazotization-coupling reactions and the nitration of an existing azobenzene (B91143) structure.

Diazotization-Coupling Strategies for Azobenzene Framework Formation from p-Nitroaniline

This diazotization-coupling strategy is a versatile method for forming the azo linkage (-N=N-) and is widely used in the synthesis of various azo dyes. olabs.edu.inrsc.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the diazonium ion attacks the para-position of the coupling agent.

Nitration of Azobenzene Scaffolds to Yield this compound

An alternative classical approach to this compound is the direct nitration of an unsubstituted or mono-substituted azobenzene scaffold. google.comprepchem.com This method involves treating azobenzene with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. google.com The reaction proceeds in a stepwise manner. The first nitration of azobenzene yields 4-nitroazobenzene (B1198901) as the primary product. google.com To introduce the second nitro group at the 4'-position, more forcing reaction conditions or a second nitration step is required. google.comcdnsciencepub.com

The nitration of 4-nitroazobenzene to form this compound involves using a higher concentration of nitric acid, often fuming nitric acid, and can be carried out in the presence of sulfuric acid. google.comprepchem.com The amount of nitric acid used can range from 1 to 50 mole equivalents based on the 4-nitroazobenzene. google.com The reaction conditions, including the concentration of the acids and the reaction temperature, are critical parameters that determine the yield and the formation of potential byproducts, such as 4,4'-dinitroazoxybenzene. google.com One of the advantages of this method is the potential for a one-pot synthesis from azobenzene to the dinitro product by adjusting the reaction conditions sequentially. google.com

| Nitration Step | Reactants | Product | Key Conditions |

| First Nitration | Azobenzene, Nitric Acid, Sulfuric Acid | 4-Nitroazobenzene | Controlled temperature |

| Second Nitration | 4-Nitroazobenzene, Nitric Acid (fuming), Sulfuric Acid | This compound | Higher acid concentration, potentially elevated temperature |

Electrochemical and Advanced Synthetic Approaches for this compound

In addition to classical methods, electrochemical techniques offer alternative and often more environmentally benign pathways for the synthesis of this compound. These methods utilize electrical current to drive the desired chemical transformations.

Electrosynthesis from p-Nitroaniline on Metal Oxide Electrodes

The electrosynthesis of this compound can be achieved through the anodic oxidation of p-nitroaniline. researchgate.netresearchgate.net This process has been investigated using various electrode materials, with metal oxide electrodes, particularly lead dioxide (PbO₂), showing significant promise. researchgate.net The reaction is typically carried out in a divided cell, and the choice of electrode material is crucial for the efficiency of the synthesis. researchgate.net Studies have shown that both platinum and PbO₂ electrodes can be used, but the electrocatalytic activity of the PbO₂ electrode is highly dependent on its crystalline structure, specifically the ratio of its α and β polymorphs. researchgate.net A pure β-PbO₂ electrode has been reported to give a maximum conversion efficiency of 95%. researchgate.net The oxidation of p-nitroaniline occurs at a potential of +1.35 V versus an Ag/AgCl reference electrode in a solution containing a base such as pyridine. researchgate.net The presence of a base is important for the reaction to proceed efficiently. researchgate.net

Formation of this compound via Electrochemical Reduction of 4-Nitrophenylhydroxylamine (B98011)

An interesting and less direct electrochemical route to this compound involves the electrochemical reduction of 4-nitrophenylhydroxylamine. mathnet.ru Research based on controlled potential electrolysis and cyclic voltammetry has demonstrated that the reduction of 4-nitrophenylhydroxylamine in dimethylformamide (DMF) can initiate a chain reaction that leads to the formation of this compound. mathnet.ru This transformation highlights the complex reaction pathways that can be accessed through electrochemical methods, where the initial reduction of a functional group can trigger subsequent chemical reactions to yield the final product.

Investigation of Electrolysis Parameters and Catalytic Activity in Dinitroazobenzene Synthesis

The efficiency and selectivity of the electrosynthesis of this compound are significantly influenced by various electrolysis parameters. researchgate.net Key parameters that have been investigated include the electrode material, the composition of the electrolyte solution, and the applied potential or current density. researchgate.netabechem.com

The catalytic activity of the electrode is a central factor. For PbO₂ electrodes, it has been found that both the α/β ratio and the degree of crystallinity of the electrode material affect the conversion efficiency. researchgate.net This suggests that the surface morphology and electronic properties of the electrode play a direct role in the electrochemical reaction. The presence of additives in the electrolyte, such as a base (e.g., pyridine) and water, also has a pronounced effect on the efficiency of the synthesis. researchgate.net Optimizing these parameters is essential to maximize the yield of this compound and minimize the formation of byproducts. The investigation into these parameters provides valuable insights into designing more efficient and selective electrochemical synthetic processes.

Photochemical and Radical-Mediated Synthesis of this compound

The synthesis of this compound can be achieved through photochemical and radical-mediated pathways, which offer alternative routes to traditional methods. These approaches often involve the generation of highly reactive intermediates that subsequently combine to form the desired azo linkage.

Dimerization Mechanisms of Triplet Nitrene Intermediates

Triplet nitrenes, which are reactive species with two unpaired electrons, can serve as key intermediates in the formation of azo compounds. psgcas.ac.in These nitrenes behave as biradicals and can undergo dimerization to yield the corresponding azo derivative. psgcas.ac.in In the context of this compound synthesis, the photolysis of precursor molecules like 3-nitrophenyl azide (B81097) can generate triplet 3-nitrophenylnitrene. nih.gov This triplet nitrene can then dimerize to form 3,3'-dinitroazobenzene, a related azo compound. nih.gov The formation of the azo bond from triplet nitrenes is a plausible pathway for the synthesis of symmetrically substituted azobenzenes.

The generation of triplet nitrenes can be facilitated by visible light-activated transition metal complexes that act as triplet sensitizers. nih.gov This method allows for the spin-selective photogeneration of triplet nitrenes from precursors like azidoformates, leading to the formation of aziridines from alkenes. nih.gov This highlights the potential for controlling the reactivity of nitrene intermediates to favor specific reaction pathways. While direct dimerization to this compound from a corresponding triplet nitrene is a theoretically sound mechanism, the specific experimental conditions and precursors for this direct route require further investigation.

Oxidative Coupling Reactions of Nitroaniline Isomers

The oxidative coupling of nitroaniline isomers presents another viable route to this compound. In this process, the amino groups of two nitroaniline molecules are oxidized to form the azo linkage. For instance, the oxidation of p-nitroaniline can lead to the formation of this compound. oup.com

Theoretical studies have explored the surface-plasmon-mediated photocatalysis of nitroaniline isomers on silver surfaces. researchgate.net These studies suggest that under certain conditions, such as in the presence of oxygen, p-nitroaniline can be oxidized to this compound (DNAB). researchgate.net The reaction mechanism is thought to involve surface-activated oxygen species. researchgate.net Conversely, in an aqueous environment without oxygen, the reaction can proceed via a reductive coupling route to form 4,4'-diaminoazobenzene (DAAB). researchgate.net

The reaction between aromatic diazo-compounds and potassium ferrocyanide has also been studied as a method for producing arylazodiaryls. rsc.org However, the yield of this compound from diazotized p-nitroaniline using this method is reported to be very low. rsc.org

Derivatization Strategies and Synthetic Transformations Involving this compound as an Intermediate

This compound serves as a valuable intermediate in the synthesis of various other functional molecules, primarily through the reduction of its nitro groups or by acting as a coupling reagent.

Reductive Conversion to Diaminoazobenzene Derivatives

A key transformation of this compound is its reduction to 4,4'-diaminoazobenzene. This conversion is a critical step as 4,4'-diaminoazobenzene is a precursor for various other compounds, including dyes and polymers. orgsyn.orgfishersci.ca The reduction of the two nitro groups to amino groups can be achieved using various reducing agents.

One reported method involves the use of sodium sulfide (B99878) (Na2S) in aqueous ethanol, which upon refluxing, converts this compound to 4,4'-diaminoazobenzene. acs.org Another approach is catalytic hydrogenation over a palladium-on-carbon (Pd/C) catalyst.

The resulting 4,4'-diaminoazobenzene can be further modified. For example, it can be used in the synthesis of bis-amidines, which have shown potential as antibiotic potentiators. acs.org The synthesis of 4,4'-diaminoazobenzene dihydrochloride (B599025) has also been described, starting from 4,4'-diacetamino-azobenzene which is hydrolyzed and then neutralized to yield the free base. prepchem.com

| Starting Material | Reagents | Product | Reference |

| This compound | Na2S, aq. EtOH | 4,4'-Diaminoazobenzene | acs.org |

| 4,4'-Diacetamino-azobenzene | 1. HCl, Methanol2. NaOH | 4,4'-Diaminoazobenzene | orgsyn.orgprepchem.com |

Functionalization and Application of this compound as a Coupling Reagent in Organic Synthesis

This compound, in conjunction with polymer-bound triphenylphosphine (B44618), has been utilized as a novel coupling reagent system for esterification reactions. nih.govresearchgate.net This method, particularly when assisted by microwave irradiation, offers a sustainable and efficient route for the synthesis of esters from various carboxylic acids and alcohols. nih.govresearchgate.net

The process is advantageous due to the straightforward separation of byproducts. The polymer-bound triphenylphosphine oxide and the reduced form of the azo compound (a hydrazine (B178648) derivative) can be removed by simple filtration, eliminating the need for column chromatography. nih.govresearchgate.net This makes the workup procedure significantly easier and more environmentally friendly. The reaction rates have been observed to be influenced by the pKa of the carboxylic acids used. nih.govresearchgate.net

This application showcases the versatility of this compound beyond its role as a precursor to amino derivatives, highlighting its utility as a reagent in facilitating other important organic transformations. nih.govresearchgate.net

| Carboxylic Acid | Alcohol | Product | Yield (%) | Time (min) | Reference |

| Benzoic Acid | 1-Propanol (B7761284) | Propyl benzoate | 92 | 60 | nih.gov |

Photochemical Phenomena and Photo Responsive Behavior of 4,4 Dinitroazobenzene

Fundamental Photoisomerization Mechanisms in Dinitroazobenzene Systems

The photoisomerization of azobenzenes involves the conversion between the thermally stable E (trans) isomer and the metastable Z (cis) isomer. researchgate.net This process can be triggered by light, and the reverse reaction can occur either photochemically or thermally. mdpi.com The specific mechanism of this isomerization is a subject of extensive research and is significantly influenced by the substituents on the azobenzene (B91143) core. rsc.org

Elucidation of E/Z Isomerization Pathways and Kinetics of 4,4'-Dinitroazobenzene Analogues

The thermal Z to E isomerization of azobenzene derivatives can proceed through two primary mechanisms: rotation (torsion) around the N=N double bond or inversion (in-plane lateral shift) at one of the nitrogen atoms. oup.comlongdom.org The rotational pathway involves a twisted transition state where the N=N π-bond is broken, while the inversion pathway proceeds through a linear and coplanar transition state with the N=N double bond intact. oup.comlongdom.org

For many substituted azobenzenes, including those with nitro groups, the inversion mechanism is often favored for the thermal back-isomerization. oup.comoup.com This is supported by several lines of evidence, including the observation that para-substituents, regardless of their electronic nature, tend to accelerate the rate of isomerization. oup.comoup.com This acceleration is attributed to the resonance stabilization of the coplanar transition state. oup.comoup.com In the case of asymmetrically substituted azobenzenes, such as 4-nitro-4'-dimethylaminoazobenzene, the rate of thermal cis-to-trans isomerization is significantly accelerated, and the activation energy decreases with increasing solvent polarity, suggesting a highly polar transition state consistent with a rotational mechanism in these specific "push-pull" systems. oup.comnih.gov However, for symmetrically substituted analogues like this compound, early studies indicated a lack of isomerization, highlighting the strong influence of the nitro substituents. dcu.ie

The kinetics of thermal Z to E isomerization have been studied for various azobenzene derivatives. The rate constants and activation parameters are influenced by both the substituents and the solvent. oup.combohrium.com For instance, the introduction of para-donor/para'-acceptor substituents, like in 4-nitro-4'-dimethylaminoazobenzene, leads to a distinct acceleration of the isomerization rate. oup.com The effect of multiple substituents has been found to be additive, following a Hammett-type equation. oup.comoup.com

| Compound | Solvent | Temperature (°C) | Rate Constant (k x 10^5 s^-1) | Activation Energy (Ea, kJ/mol) | Reference |

| Azobenzene | Benzene (B151609) | 25 | 0.43 | 94.1 | oup.com |

| 4-Nitroazobenzene (B1198901) | Benzene | 25 | 2.1 | 88.7 | oup.com |

| This compound | - | - | No isomerization reported | - | dcu.ie |

| 4-Nitro-4'-dimethylaminoazobenzene | Benzene | 25 | 110 | 76.1 | oup.com |

Note: This table presents a selection of data to illustrate the substituent effects on isomerization kinetics. The lack of reported data for this compound in this specific context suggests its high thermal stability in the Z form or a very slow isomerization rate under the studied conditions.

Analysis of Excited State Dynamics and Non-Radiative Relaxation Processes

Upon absorption of a photon, an azobenzene molecule is promoted to an electronically excited state. wikipedia.org The subsequent de-excitation can occur through radiative pathways (fluorescence) or, more commonly in azobenzenes, through non-radiative pathways that lead to isomerization or return to the ground state without light emission. mdpi.comutoronto.ca These non-radiative processes include internal conversion (IC) and intersystem crossing (ISC). wikipedia.org

Femtosecond time-resolved spectroscopy is a powerful tool for investigating these ultrafast dynamics. rsc.orgosu.edunih.gov Studies on various azobenzene derivatives have revealed that the excited-state lifetimes are typically in the sub-picosecond to picosecond range. rsc.orgnih.gov For example, femtosecond fluorescence up-conversion spectroscopy of a trans-azobenzene derivative showed fluorescence decay times on the order of 0.8 to 20 picoseconds, indicating very rapid non-radiative processes. nih.gov

The specific pathway of relaxation and isomerization is dependent on which electronic state is initially populated (S1(nπ) or S2(ππ)). scispace.com For many azobenzenes, excitation into the S2 state is followed by rapid internal conversion to the S1 state, from which isomerization then occurs. scispace.com The presence of substituents significantly alters the energy levels of the excited states and can open up different relaxation channels. For instance, in "push-pull" azobenzenes, the excited state has a significant charge-transfer character, which can influence the isomerization dynamics. uni-kiel.de

Non-radiative relaxation processes are dominant in azobenzenes, leading to low fluorescence quantum yields. mdpi.com This is because the isomerization process itself is an efficient non-radiative decay channel. mdpi.com The energy from the absorbed photon is effectively converted into structural changes within the molecule. researchgate.net The environment, such as the viscosity of the solvent or incorporation into a polymer matrix, can also have a dramatic effect on the excited-state dynamics and the efficiency of isomerization by imposing mechanical constraints. rsc.org

Wavelength-Dependent Photochromic Responses of Dinitroazobenzene Structures

The photochromic behavior of azobenzenes is inherently wavelength-dependent. mdpi.com The E and Z isomers have distinct absorption spectra. Typically, the E isomer has a strong π-π* absorption band in the UV region (around 320-350 nm) and a weaker, often forbidden, n-π* band in the visible region (around 450 nm). mdpi.com The Z isomer also has a π-π* band, which is often blue-shifted and less intense than that of the E isomer, and a more allowed n-π* band. nih.gov

This spectral separation allows for wavelength-selective control of the isomerization. Irradiation with light corresponding to the π-π* transition of the E isomer (UV light) typically induces E to Z isomerization. researchgate.net Conversely, irradiating with light in the n-π* absorption region of the Z isomer (visible light) can promote the back-isomerization from Z to E. researchgate.net

For azobenzenes with strong electron-withdrawing groups like nitro groups, particularly in a "push-pull" arrangement (e.g., 4-amino-4'-nitroazobenzene), the π-π* and n-π* absorption bands can overlap significantly. nih.gov These are often classified as "pseudostilbene" type azobenzenes. nih.gov This overlap means that a single wavelength of light can excite both isomers, leading to a photostationary state with a mixture of E and Z isomers. mdpi.com In the case of 4-diethylamino-4'-nitroazobenzene, irradiation at 254 nm and 313 nm leads to photoreduction, while visible light is inactive, demonstrating a clear wavelength-dependent reactivity. rsc.org

The specific substitution pattern of dinitroazobenzene analogues will dictate their absorption spectra and thus their wavelength-dependent photochromic response. The introduction of nitro groups generally leads to a red-shift of the π-π* absorption band. The exact wavelengths for optimal forward and reverse isomerization would need to be determined experimentally for each specific dinitroazobenzene derivative.

Photodegradation and Photo-Oxidation Pathways of Dinitroazobenzene Analogues

In addition to photoisomerization, prolonged exposure to light, particularly UV radiation, can lead to irreversible photodegradation of azobenzene compounds. wikipedia.org This is a critical consideration for practical applications where long-term stability is required. The mechanisms of degradation can involve various photochemical reactions, including oxidation.

For some azo dyes, photo-oxidation is a significant degradation pathway. rsc.org For example, 4-dimethylamino-2',4'-dinitroazobenzene undergoes photo-oxidation in propan-2-ol to form 4-dimethylamino-2',4'-dinitro-NNO-azoxybenzene and other products. rsc.org This indicates that the azo linkage itself can be susceptible to oxidation under irradiation in the presence of an oxygen source. It has been proposed that photoactivated mercury(II) oxide can oxidize primary aromatic amines to azo compounds through a radical mechanism, which involves the formation of a hydrazobenzene (B1673438) intermediate that is then oxidized. researchgate.net This suggests that similar oxidative processes could contribute to the degradation of azobenzenes.

The presence of nitro groups can influence the photostability of the molecule. While they are strong electron-withdrawing groups that affect the electronic properties and isomerization pathways, they can also participate in photochemical reactions. For instance, studies on the surface-enhanced Raman scattering of nitroanilines on silver surfaces suggest that under illumination, they can undergo reductive or oxidative coupling reactions to form azobenzene derivatives. researchgate.net This implies that the nitro group itself can be photochemically active.

Electrochemical Characteristics and Redox Chemistry of 4,4 Dinitroazobenzene

Electroreduction and Electro-Oxidation Processes of 4,4'-Dinitroazobenzene

The redox behavior of this compound is characterized by distinct electroreduction and electro-oxidation pathways. These processes are fundamental to understanding its chemical reactivity and potential applications in areas like electrosynthesis and catalysis.

Cyclic Voltammetry and Controlled Potential Electrolysis Investigations of Dinitroazobenzene

Cyclic voltammetry (CV) and controlled-potential electrolysis are powerful electrochemical techniques used to study the redox properties of this compound. mathnet.ruresearchgate.net Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, providing insights into the reduction and oxidation potentials of the compound. palmsens.com A typical cyclic voltammogram displays peaks corresponding to specific electron transfer events. palmsens.com For instance, in a non-aqueous solvent like dimethylformamide (DMF), the cyclic voltammogram of this compound would show characteristic reduction peaks associated with the nitro groups. researchgate.netresearchgate.net

Controlled-potential electrolysis, on the other hand, involves holding the electrode potential at a specific value to exhaustively reduce or oxidize the analyte. asdlib.org This technique allows for the preparation of the products of electron transfer reactions and can be used to determine the number of electrons involved in a particular process. asdlib.org For example, the electrochemical reduction of 4-nitrophenylhydroxylamine (B98011) in DMF has been shown to initiate a chain reaction leading to the formation of this compound, a process that can be monitored and controlled using these methods. mathnet.ru

The electrosynthesis of this compound from p-nitroaniline has been investigated using lead dioxide (PbO₂) electrodes. researchgate.net The efficiency of this electro-oxidation process is influenced by factors such as the crystalline structure of the PbO₂ electrode (α/β ratio) and the presence of a base and water in the electrolysis solution. researchgate.net A maximum conversion efficiency of 95% has been achieved with a pure β-PbO₂ electrode. researchgate.net

Table 1: Electrochemical Data for Compounds Related to this compound

| Compound | Technique | Solvent/Electrolyte | Observed Potential (vs. reference electrode) | Reference |

| p-nitroaniline | Cyclic Voltammetry | Not Specified | Oxidation peak at +1.35 V vs Ag/AgCl | researchgate.net |

| This compound | Cyclic Voltammetry | Not Specified | Reduction peak of nitro group at -1.40 V vs Ag/AgCl | researchgate.net |

| Quinoline | Cyclic Voltammetry | DMF/TBAF | Cathodic peak at -1.95 V vs. Ag/AgCl/KClsat | researchgate.net |

| Pyridine | Cyclic Voltammetry | DMF/TBAF | Cathodic peak at -2.52 V vs. Ag/AgCl/KClsat | researchgate.net |

Electron Transfer Kinetics and Reaction Mechanisms in Dinitroazobenzene Systems

The transfer of electrons to or from this compound is a fundamental step in its electrochemical reactions. researchgate.netcam.ac.uk The rate of this electron transfer can be influenced by the applied electrode potential and the surrounding solvent environment. cam.ac.uk The mechanism of these reactions often involves multiple steps, including the initial electron transfer to form a radical ion, followed by subsequent chemical reactions. researchgate.net

Electrochemical reactions can be broadly categorized into different mechanistic pathways, such as the EC (electrochemical-chemical), ECE (electrochemical-chemical-electrochemical), and EC' (catalytic) mechanisms. cam.ac.uk In an EC mechanism, an electron transfer is followed by an irreversible chemical reaction. cam.ac.uk The ECE mechanism involves an electron transfer, a chemical step, and a further electron transfer of the newly formed species. cam.ac.uk The EC' mechanism describes a process where the initial reactant is regenerated by a chemical reaction, leading to a catalytic cycle. cam.ac.uk

The study of electron transfer kinetics provides insights into the speed of these processes. nih.govresearchgate.net For example, the rate constants for intramolecular electron exchange in related dinitroaromatic radical anions have been determined using techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.net These studies help to elucidate whether the electron transfer occurs via a direct "hopping" mechanism or a "superexchange" mechanism mediated by the molecular bridge. researchgate.net The choice of electrode material can also significantly impact the kinetics and outcome of the electrochemical reaction. nih.gov

Formation and Reactivity of Radical Anions and Dianions of this compound

The electrochemical reduction of this compound proceeds through the stepwise formation of radical anions and dianions. mathnet.rujdigitaldiagnostics.com The initial one-electron reduction generates the this compound radical anion. This species is a key intermediate whose reactivity dictates the subsequent reaction pathways. jdigitaldiagnostics.com

The radical anions of nitroaromatic compounds, including this compound, are known to be reactive species. uc.pt Their fate can include dimerization, protonation, or fragmentation, depending on the reaction conditions. jdigitaldiagnostics.com For instance, the electrochemical reduction of 4-nitrophenylhydroxylamine generates radical anions that can undergo self-protonation, leading to the formation of other products. researchgate.net

Further reduction of the radical anion leads to the formation of a dianion. jdigitaldiagnostics.com The reactivity of both the radical anion and the dianion is a central aspect of the electrochemical behavior of this compound. mathnet.ru The stability and subsequent reactions of these charged species are influenced by the solvent, the supporting electrolyte, and the presence of proton donors. researchgate.net

The isolation and characterization of radical anions and dianions of related organic compounds have been achieved through chemical reduction, allowing for detailed structural and electronic analysis using techniques like single-crystal X-ray diffraction and electron paramagnetic resonance (EPR) spectroscopy. mdpi.com These studies provide valuable information on the distribution of the unpaired electron and the structural changes that occur upon reduction. mdpi.com

Plasmon-Driven Redox Transformations Involving Dinitroazobenzene and its Derivatives

Surface plasmons, which are collective oscillations of electrons in metallic nanoparticles, can be excited by light and can drive chemical reactions. This phenomenon, known as plasmon-driven catalysis, has been explored for the redox transformations of this compound (DNAB) and related molecules. researchgate.netresearchgate.net

Using techniques like electrochemical surface-enhanced Raman scattering (SERS) spectroscopy, researchers have investigated the plasmon-driven reactions of DNAB. researchgate.netacs.org These studies have shown that under certain conditions, the nitro groups (-NO₂) of DNAB can be reduced to amino groups (-NH₂). researchgate.netresearchgate.net This plasmon-driven reduction has been observed to be more favorable than the plasmon-driven oxidation of amino groups. researchgate.net

The mechanism of plasmon-driven reactions can involve the generation of "hot" electrons and holes in the plasmonic metal nanoparticles, which can then be transferred to adsorbed molecules, initiating redox processes. researchgate.net The priority of reduction versus oxidation in molecules containing both nitro and amino groups, such as 4-nitro-4'-aminoazobenzene (NAAB), has also been investigated. nih.gov In aqueous environments, the plasmon-driven reduction of the nitro group appears to be the preferred pathway. nih.gov These findings highlight the potential of using plasmonic nanomaterials to control and direct the chemical transformations of this compound and its derivatives. researchgate.net

Computational and Theoretical Investigations of 4,4 Dinitroazobenzene

Electronic Structure Elucidation of 4,4'-Dinitroazobenzene

The electronic structure of this compound has been a subject of significant computational study, leveraging powerful theoretical methods to understand its behavior at a quantum level. These investigations are crucial for explaining the molecule's properties and reactivity.

Application of Density Functional Theory (DFT) and Ab Initio Methodologies to Dinitroazobenzene

Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure of molecules like this compound. wikipedia.orgscispace.com DFT methods are, in principle, exact and offer a computationally efficient alternative to traditional wavefunction-based approaches by focusing on the electron density. scispace.comnovapublishers.com This makes them well-suited for studying the ground state properties of many-body systems, including atoms, molecules, and condensed phases. wikipedia.orgscispace.com Various functionals are employed within DFT to approximate the exchange-correlation energy, a key component in these calculations. aps.orgspringerprofessional.de

Ab initio methods, meaning "from first principles," are another class of computational techniques used to solve the electronic Schrödinger equation. wikipedia.org These methods use only fundamental physical constants as input, avoiding empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, though it doesn't fully account for electron correlation. wikipedia.org More advanced and computationally intensive post-Hartree-Fock methods provide higher accuracy. dtic.mil The choice of basis set is also critical in ab initio calculations, as a larger basis set allows for a more accurate representation of the molecular orbitals. montana.edu Both DFT and ab initio methods have been instrumental in providing insights into the electronic properties of complex molecules. novapublishers.comdtic.mil

Molecular Orbital Analysis, Frontier Orbital Energies (HOMO/LUMO), and Charge Distribution in this compound

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. ossila.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and stability of a molecule. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

| Method | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (eV) |

|---|---|---|---|

| DFT/B3LYP | -0.04712 | -0.19799 | 4.105 |

| DFT/PBEPBE | -0.07537 | -0.15974 | 2.295 |

| HF/3-21G | -0.09169 | -0.31379 | 8.340 |

| MP2/3-21G | -0.08263 | -0.30646 | 5.98 |

Note: The data in this table is illustrative and based on a related compound to demonstrate the type of information obtained from computational analysis. researchgate.net The specific values for this compound would require dedicated calculations.

Reaction Mechanism Elucidation through Computational Chemistry for this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the photoisomerization of azobenzene derivatives.

Transition State Characterization and Potential Energy Surface Mapping for Dinitroazobenzene Isomerization and Reactions

The isomerization of azobenzenes, the reversible conversion between their cis and trans forms, is a fundamental process with applications in molecular switches and other light-responsive materials. longdom.orgdtic.mil Computational methods are used to map the potential energy surface (PES) for this isomerization. libretexts.orgwikipedia.org A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org

Key features on the PES include minima, which correspond to stable isomers like the trans and cis forms of this compound, and transition states, which are saddle points on the energy landscape that represent the energy barrier for a reaction. researchgate.net By characterizing the structure and energy of the transition state, chemists can understand the mechanism of isomerization. Two primary mechanisms have been proposed for the thermal cis-to-trans isomerization of azobenzenes: rotation around the N=N double bond and inversion at one of the nitrogen atoms. longdom.orgdcu.ie For push-pull azobenzenes, such as those with donor and acceptor groups, the inversion mechanism is often favored. dcu.ieoup.com The presence of substituents, like the nitro groups in this compound, can significantly influence the activation energy and the preferred isomerization pathway. oup.com

Investigation of Non-Adiabatic Coupling and Conical Intersections in Photochemical Pathways of Azobenzenes

The photochemical isomerization of azobenzenes, induced by light, involves transitions between different electronic states. acs.orgresearchgate.net This process is often incredibly fast and proceeds through regions where the potential energy surfaces of different electronic states approach each other or even cross. These crossings are known as conical intersections (CIs). pnas.orgnih.gov

CIs act as funnels, enabling efficient and ultrafast radiationless decay from an excited electronic state back to the ground state. nih.govunibo.it The dynamics in the vicinity of a CI are complex and involve strong coupling between electronic and nuclear motions, a phenomenon known as non-adiabatic coupling. zenodo.org Computational simulations of these non-adiabatic dynamics are crucial for understanding the wavelength-dependent photochemistry of azobenzenes. acs.orgresearchgate.net These simulations can track the reaction pathways and explain why, for instance, the quantum yield of isomerization can differ depending on the wavelength of light used for excitation. acs.orgresearchgate.net The study of CIs and non-adiabatic effects is an active area of research for understanding the photochemistry of a wide range of photoswitchable molecules. d-nb.info

Simulation of Spectroscopic Properties of this compound

Computational methods can also be used to simulate and predict the spectroscopic properties of molecules. beilstein-journals.orgaps.orgarxiv.org For this compound, this includes simulating its UV-visible absorption spectrum. nih.gov

Development of Advanced Computational Protocols for High-Throughput Screening of Azobenzene Derivatives

The tailored design of azobenzene derivatives with specific photochromic properties necessitates efficient exploration of a vast chemical space. High-throughput computational screening has emerged as a powerful strategy to navigate this landscape, enabling the rapid in silico evaluation of numerous candidate molecules and prioritizing the most promising ones for synthesis and experimental characterization. rsc.org The development of advanced computational protocols is central to this effort, aiming to balance predictive accuracy with computational feasibility for large-scale screenings.

A significant challenge in the computational screening of azobenzenes lies in accurately modeling their photochemical and thermal isomerization pathways. rsc.org The choice of computational method is critical, as different levels of theory can yield substantially different results for key properties like isomerization barriers and the relative energies of the E and Z isomers. researchgate.net

Recent research has focused on creating robust and automated workflows that combine various computational techniques to achieve reliable predictions at a manageable cost. rsc.orgnih.gov These protocols are instrumental in accelerating the discovery of novel azobenzene-based photoswitches for a range of applications, from molecular solar thermal (MOST) energy storage to photopharmacology. colab.wsresearchgate.net

Detailed Research Findings

A key advancement in high-throughput screening involves the development of multi-tiered computational protocols. These approaches often start with faster, less computationally demanding methods for an initial broad screening, followed by more accurate, higher-level calculations for a smaller set of promising candidates.

One such protocol effectively combines Density Functional Theory (DFT) with multiconfigurational methods like CASPT2/CASSCF. rsc.org While DFT is computationally efficient for tasks like geometry optimization, it can struggle to accurately describe the electronic structure of certain critical points on the potential energy surface, such as the transition state for thermal isomerization via rotation. rsc.orgresearchgate.net To overcome this, a combined approach can be used: DFT is employed for initial geometry optimizations and relaxed scans, and then the more accurate but computationally expensive CASPT2 method is used to calculate the energy of the final structures. rsc.org This "CASPT2@DFT" approach has been shown to provide results with quasi-CASPT2 accuracy at a significantly reduced computational cost, making it suitable for large-scale screenings. rsc.org

For instance, a study systematically compared DFT and CASPT2 methods for azobenzene and four of its derivatives, including this compound. rsc.org The research highlighted that a combined protocol could reduce the computational cost by two orders of magnitude compared to a full CASPT2 characterization, paving the way for extensive screening of azobenzene derivatives for MOST applications. rsc.org The study evaluated key parameters such as the energy stored in the Z isomer (the Z/E energy gap) and the thermal barrier for the Z → E isomerization, which dictates the stability of the "charged" state. rsc.org

The table below presents the potential energy barriers for the Z → E isomerization of this compound and other derivatives, calculated using different computational methods. This data illustrates the differences in accuracy between methods and the effectiveness of the combined approach.

| Compound | Isomerization Pathway | CASPT2 Barrier (kcal/mol) | DFT (BP86) Barrier (kcal/mol) | CASPT2@DFT Barrier (kcal/mol) |

| Azobenzene (AB) | Torsion | 25.1 | 14.9 | 24.9 |

| Inversion | 27.6 | 26.5 | 27.2 | |

| This compound | Torsion | 22.9 | 10.3 | 22.8 |

| Inversion | 22.5 | 21.9 | 22.2 | |

| 4,4'-Diaminoazobenzene | Torsion | 27.9 | 18.0 | 27.8 |

| Inversion | 24.3 | 23.9 | 24.0 | |

| Data sourced from Aleotti et al. rsc.orgresearchgate.net |

Another powerful approach involves the use of machine learning (ML) potentials. nih.govacs.org These models are trained on large datasets of quantum chemistry calculations and can predict the properties of new molecules almost instantaneously. nih.gov This strategy is particularly effective for screening vast virtual libraries of compounds. For example, a computational tool was developed to predict the thermal half-lives of azobenzene derivatives based on an ML potential. nih.govacs.org This automated workflow was used to screen nearly 19,000 hypothetical azobenzene derivatives, identifying candidates with desirable properties for photopharmacology, such as high isomerization barriers and red-shifted absorption spectra. nih.govacs.org

The screening revealed that the thermal lifetime of azobenzene derivatives is highly tunable through substitution. The mean effective activation free energy (ΔGeff) for the screened compounds was found to be 29.6 kcal/mol, slightly higher than that of unsubstituted azobenzene (28.9 kcal/mol). acs.org This indicates that, on average, the derivatives were more kinetically stable. acs.org

The following table summarizes the distribution of effective activation free energies from this large-scale screening.

| Statistical Measure | Effective Activation Free Energy (ΔGeff) (kcal/mol) |

| Mean | 29.6 |

| Median | 29.7 |

| Standard Deviation | 2.6 |

| Value for Azobenzene | 28.9 |

| Data sourced from Feniou et al. nih.govacs.org |

Furthermore, semi-empirical methods like extended tight binding (xTB) are being employed to develop high-throughput screening procedures. researchgate.net These methods offer a compromise between the speed of ML potentials and the rigor of first-principles calculations. A screening framework based on xTB was successfully tested on over 37,000 azobenzene derivatives for MOST applications, demonstrating its robustness for exploring the vast chemical space of these photoswitches. researchgate.net

These advanced computational protocols, whether based on combined quantum mechanical methods, machine learning, or efficient semi-empirical approaches, are transforming the design of functional molecules. By enabling the rapid and accurate prediction of key properties, they guide experimental efforts toward the most promising azobenzene derivatives, significantly accelerating the development of new materials for a wide array of light-driven technologies. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4,4 Dinitroazobenzene

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment and Mechanistic Probes of 4,4'-Dinitroazobenzene

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the structural characterization of this compound. mt.comlabmanager.comspectroscopyonline.com These techniques provide a molecular fingerprint by probing the vibrational modes of the molecule's constituent bonds. researchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. labmanager.com The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include the N=N stretching of the azo group, the symmetric and asymmetric stretching of the nitro (NO₂) groups, and various vibrations of the aromatic rings. researchgate.net

Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light (laser). mt.com It provides information about both intramolecular vibrations and lower frequency intermolecular modes, which are indicative of the crystal lattice structure. mt.com The Raman spectrum of this compound would highlight the vibrations of the non-polar bonds, which are often weak or absent in the IR spectrum. The combination of FT-IR and Raman spectroscopy offers a more complete vibrational analysis. spectroscopyonline.com

Table 1: Expected Vibrational Modes of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Azo Group (N=N) | Stretching | ~1400 - 1450 |

| Nitro Group (NO₂) | Asymmetric Stretching | ~1500 - 1560 |

| Nitro Group (NO₂) | Symmetric Stretching | ~1335 - 1370 |

| Aromatic Ring (C=C) | Stretching | ~1450 - 1600 |

| Aromatic Ring (C-H) | Bending (out-of-plane) | ~840 - 860 (para-disubstituted) |

Note: The exact positions of the vibrational bands can be influenced by the molecule's environment and physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of this compound in solution. wikipedia.orgrsc.orgebsco.com By exploiting the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. wikipedia.orgyoutube.com

In the ¹H NMR spectrum of this compound, the aromatic protons would appear as distinct signals. Due to the symmetry of the molecule, the protons on each phenyl ring are chemically equivalent. The electron-withdrawing nature of the nitro groups significantly influences the chemical shifts of the adjacent protons, causing them to resonate at a lower field (higher ppm value). The spectrum would likely show two sets of doublets for the aromatic protons, characteristic of a para-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate signal. The carbons attached to the nitro groups and the azo bridge will have characteristic chemical shifts.

Conformational analysis of this compound can also be investigated using advanced NMR techniques. auremn.org.brnih.govcopernicus.org Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into the preferred three-dimensional arrangement of the phenyl rings relative to the central azo bridge. researchgate.net The study of rotational barriers around the C-N and N=N bonds can also be accomplished through variable temperature NMR experiments. copernicus.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (ortho to -N=N) | ~8.0 - 8.2 | Doublet |

| Aromatic Protons (ortho to -NO₂) | ~8.3 - 8.5 | Doublet |

| Carbon (C-N=N) | ~145 - 150 | Singlet |

| Carbon (C-NO₂) | ~148 - 153 | Singlet |

| Aromatic Carbons | ~123 - 130 | Singlet |

Note: These are predicted values and can vary based on the solvent and experimental conditions. For example, in CDCl₃, the protons of p-dinitrobenzene, a related compound, appear at approximately 8.46 ppm. chemicalbook.com

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. acdlabs.com In a mass spectrometer, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula (C₁₂H₈N₄O₄). nih.gov

Under typical ionization conditions, such as electron impact (EI), the molecular ion is energetically unstable and undergoes fragmentation. acdlabs.comchemguide.co.uk The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the C-N bonds and the N=N bond. This can lead to the formation of characteristic fragment ions such as the nitrophenyl cation. The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the molecule, aiding in its identification. scielo.bramazonaws.com

Table 3: Key Ions in the Mass Spectrum of this compound

| Ion | m/z (Nominal Mass) | Description |

| [C₁₂H₈N₄O₄]⁺ | 272 | Molecular Ion |

| [C₆H₄NO₂]⁺ | 122 | Nitrophenyl cation |

| [C₆H₄N]⁺ | 90 | Phenylnitrene radical cation |

| [NO₂]⁺ | 46 | Nitronium ion |

Note: The relative intensities of these peaks depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography and Solid-State Analysis of Dinitroazobenzene Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of crystalline materials. wikipedia.orgnih.gov This technique has been applied to dinitroazobenzene derivatives to understand their solid-state arrangement.

Polymorphism and Crystal Packing Effects on Dinitroazobenzene Structures

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. ias.ac.inwikipedia.orgsymbiosisonlinepublishing.combyjus.com Different polymorphs of a compound can exhibit distinct physical properties. The study of dinitroazobenzene derivatives has revealed the existence of polymorphism. nih.gov

Supramolecular Interactions and Hydrogen Bonding Networks in Crystalline this compound Systems

Supramolecular chemistry focuses on the weaker, non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.orgrsc.org In the crystalline state, this compound and its derivatives engage in a variety of supramolecular interactions that dictate their crystal packing.

While classical hydrogen bonds may not be the primary interaction in this compound itself, weaker C-H···O hydrogen bonds involving the nitro groups and aromatic protons can play a significant role in stabilizing the crystal structure. nih.govmdpi.commdpi.com These interactions, along with π-π stacking between the aromatic rings, contribute to the formation of specific three-dimensional networks. nih.govresearchgate.net The study of these interactions is crucial for understanding and predicting the crystal structures of dinitroazobenzene systems. nih.govirb.hrrsc.orgmdpi.com For example, in one polymorph of a related dinitro compound, weak hydrogen bonds involving the nitro groups assist in the stacking of the molecules. nih.gov

Reaction Mechanisms and Pathways of 4,4 Dinitroazobenzene

Detailed Mechanisms of Formation of 4,4'-Dinitroazobenzene

The synthesis of this compound can be achieved through several distinct mechanistic pathways, including classical organic reactions and modern electrochemical methods.

Mechanistic Steps in Diazotization-Coupling Reactions

The formation of this compound via diazotization and coupling is a classic method for creating azo compounds. This process begins with the conversion of a primary aromatic amine, in this case, 4-nitroaniline (B120555), into a diazonium salt.

The key mechanistic steps are as follows:

Formation of Nitrous Acid and the Nitrosonium Ion : The reaction is typically initiated by mixing sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5°C). This in-situ generation produces nitrous acid (HNO₂). The nitrous acid is then protonated by the excess strong acid and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺). nih.gov

Formation of the Diazonium Salt : The primary amine group of 4-nitroaniline acts as a nucleophile, attacking the electrophilic nitrosonium ion. This leads to the formation of an N-nitrosamine intermediate after deprotonation. nih.gov The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated in the acidic medium. The subsequent loss of a water molecule results in the formation of the 4-nitrobenzenediazonium (B87018) ion. nih.gov

Azo Coupling : The final step is the electrophilic aromatic substitution reaction where the 4-nitrobenzenediazonium ion acts as an electrophile. It attacks a second, unreacted molecule of 4-nitroaniline, which serves as the coupling component. The coupling typically occurs at the position para to the amino group of the second aniline (B41778) molecule, a position that is activated for electrophilic attack. However, since the para position is already occupied by the nitro group, the coupling proceeds to form the N=N bond, linking the two aromatic rings and yielding the final product, this compound.

Elucidation of Electrocatalytic Oxidation Mechanisms for Dinitroazobenzene

This compound can be synthesized via the electrocatalytic oxidation of p-nitroaniline. researchgate.net This method offers an alternative to traditional chemical oxidants. Research has shown that the choice of electrode material is critical for the efficiency of this transformation.

Investigations into the electrosynthesis on platinum (Pt) and lead dioxide (PbO₂) electrodes revealed that the catalytic activity is highly dependent on the electrode's composition and crystalline structure. researchgate.net While Pt and α-PbO₂ electrodes were found to be ineffective, a pure β-PbO₂ electrode demonstrated high efficiency, converting up to 95% of the p-nitroaniline into this compound. researchgate.net The mechanism involves the anodic oxidation of p-nitroaniline, where the electrode facilitates the removal of electrons, leading to the formation of radical intermediates that subsequently dimerize to form the azo linkage. The efficiency of the reaction is also influenced by the presence of a base, such as pyridine, and the water content in the electrolyte solution. researchgate.net

Table 1: Electrode Performance in Electrocatalytic Oxidation of p-Nitroaniline

This table summarizes the conversion efficiency of different electrode materials in the electrosynthesis of this compound from p-nitroaniline.

| Electrode Material | Conversion Efficiency to this compound | Key Observation |

|---|---|---|

| Platinum (Pt) | 0% | Ineffective for the desired transformation. researchgate.net |

| α-PbO₂ | 0% | Ineffective for the desired transformation. researchgate.net |

| Pure β-PbO₂ | 95% | Highly efficient and selective for the formation of the target molecule. researchgate.net |

Chain Reaction Mechanisms in Electrochemical Formation of this compound

An alternative electrochemical route to this compound involves a chain reaction initiated by the electrochemical reduction of 4-nitrophenylhydroxylamine (B98011). mathnet.ru This process, studied using controlled potential electrolysis and cyclic voltammetry in dimethylformamide (DMF), demonstrates a different mechanistic pathway compared to direct oxidation. mathnet.ru

The proposed mechanism suggests that the initial electrochemical reduction of 4-nitrophenylhydroxylamine generates reactive intermediates. These intermediates can then react with other molecules of 4-nitrophenylhydroxylamine in a self-propagating chain reaction. This cascade of reactions ultimately leads to the formation of the more stable this compound molecule. This pathway highlights the complexity of electrochemical reactions where the initial trigger can set off a series of subsequent chemical steps that are not directly driven by the electrode potential. mathnet.ru

Mechanisms of Transformation and Derivatization from this compound

This compound serves as a precursor for other functionalized azo compounds, primarily through the reduction of its nitro groups or by acting as a reagent in other chemical transformations.

Detailed Reductive Pathways to Aminoazobenzenes

The most common transformation of this compound is its reduction to 4,4'-diaminoazobenzene. This conversion involves the selective reduction of the two nitro groups (–NO₂) to amino groups (–NH₂). The reduction of aromatic nitro compounds is a well-studied process that proceeds through a series of intermediates. orientjchem.org

The generally accepted pathway, known as the Haber mechanism, involves a sequence of two-electron, two-proton steps for each nitro group:

Nitro to Nitroso : The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O).

Nitroso to Hydroxylamine (B1172632) : The nitroso group is further reduced to a hydroxylamine group (Ar-NHOH).

Hydroxylamine to Amine : Finally, the hydroxylamine is reduced to the corresponding amino group (Ar-NH₂).

This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., using palladium on carbon), or chemical reducing agents like tin(II) chloride in acidic medium or sodium sulfide (B99878). acs.orgacs.org The specific conditions can influence the reaction rate and the potential for side reactions, but the fundamental pathway via nitroso and hydroxylamine intermediates remains consistent. orientjchem.org

Esterification Reaction Mechanisms Utilizing Dinitroazobenzene as a Coupling Reagent

In a novel application, this compound has been employed as a key component of a coupling reagent system for esterification reactions, particularly in a process analogous to the Mitsunobu reaction. nih.govresearchgate.net This method utilizes a combination of polymer-bound triphenylphosphine (B44618) and this compound, often under microwave irradiation, to facilitate the formation of esters from carboxylic acids and alcohols. nih.gov

The proposed mechanism is similar to that of the classic Mitsunobu reaction, which uses diethyl azodicarboxylate (DEAD). organic-chemistry.orgwikipedia.org

Activation of Triphenylphosphine : The triphenylphosphine (in this case, polymer-bound for easier separation) performs a nucleophilic attack on one of the nitrogen atoms of the azo group (–N=N–) of this compound.

Betaine (B1666868) Formation and Protonation : This attack forms a betaine intermediate. This highly basic intermediate then deprotonates the carboxylic acid, creating an ion pair. wikipedia.org

Alcohol Activation : The alcohol attacks the now-activated phosphorus atom, leading to the formation of an alkoxyphosphonium salt. This step converts the alcohol's hydroxyl group into a good leaving group.

Nucleophilic Substitution : The carboxylate anion, formed in the second step, acts as a nucleophile and attacks the carbon atom of the activated alcohol. This Sₙ2 reaction proceeds with inversion of stereochemistry (if the alcohol is chiral) to form the final ester product. organic-chemistry.org

The byproducts of this reaction are the polymer-bound triphenylphosphine oxide and a hydrazine (B178648) derivative of this compound, which can be easily removed by filtration. nih.govresearchgate.net This method's efficiency has been demonstrated for a variety of substrates.

Table 2: Microwave-Assisted Esterification using this compound/Polymer-Bound Triphenylphosphine

This table shows the yield of various esters prepared from different carboxylic acids and 1-propanol (B7761284) using the specified reagent system under microwave irradiation.

| Carboxylic Acid | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Benzoic acid | Propyl benzoate | 60 | 92% |

| 4-Nitrobenzoic acid | Propyl 4-nitrobenzoate | 45 | 95% |

| 4-Methoxybenzoic acid | Propyl 4-methoxybenzoate | 120 | 85% |

| 4-Chlorobenzoic acid | Propyl 4-chlorobenzoate | 50 | 94% |

Data sourced from research on chromatography-free esterification reactions. nih.govresearchgate.net

Photochemical Reaction Mechanisms in Dinitroazobenzene Systems, including Photoisomerization

The photochemistry of azobenzene (B91143) and its derivatives is dominated by the reversible trans-cis isomerization of the central nitrogen-nitrogen double bond (N=N). rsc.orgnih.gov This photochromic behavior allows these molecules to function as molecular switches, and their properties can be tuned by adding substituents to the phenyl rings. rsc.orgbeilstein-journals.org In dinitroazobenzene systems, such as this compound, the presence of electron-withdrawing nitro groups significantly influences the electronic structure and, consequently, the photochemical reaction pathways. rsc.org

Upon absorption of light, typically in the UV or visible region, the thermodynamically more stable trans (or E) isomer can be converted to the less stable cis (or Z) isomer. nih.govresearchgate.net This process involves a significant geometric change, with the distance between the carbon atoms at the 4 and 4' positions decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org The reverse reaction, from cis back to trans, can occur thermally in the dark or be accelerated by irradiation with light of a different wavelength (often visible light). rsc.orgmdpi.com

Two primary mechanisms have been proposed to explain the photoisomerization process in azobenzenes:

Rotation: This mechanism involves the rupture of the N=N π-bond upon photoexcitation, allowing for rotation around the remaining N-N single bond. The molecule then relaxes to the ground state of the other isomer. This pathway is often associated with excitation to the S2 (π→π*) state. longdom.org

Inversion: This pathway proceeds through a linear or semi-linear transition state where one of the nitrogen atoms inverts its geometry, keeping the N=N double bond intact. beilstein-journals.orglongdom.org This mechanism is typically linked to excitation to the S1 (n→π*) state. beilstein-journals.org

The operative mechanism can depend on the specific substitution pattern of the azobenzene and the experimental conditions. nih.govlongdom.org For azobenzenes with electron-donating and electron-accepting groups ("push-pull" systems), such as 4-anilino-4'-nitroazobenzene, studies suggest that the isomerization is highly influenced by solvent polarity and likely proceeds via a rotation mechanism involving a charged transition state. longdom.orgresearchgate.net For this compound, a symmetrical "acceptor-acceptor" molecule, the photochemical behavior is also dictated by these fundamental principles.

Research Findings on Nitro-Substituted Azobenzene Systems

While specific kinetic data for this compound is sparse, research on related nitro-substituted compounds provides valuable insights into its photochemical behavior. For instance, studies on amide derivatives of azobenzene-4,4'-dicarboxylic acid, including a nitro-substituted variant (L2), have quantified the isomerization process in DMSO. Upon irradiation with UV light, the trans-to-cis isomerization occurs, with the quantum yield and the percentage of the cis isomer at the photostationary state being determined by the molecular structure. mdpi.com The reverse cis-to-trans isomerization can be triggered thermally or with visible light. mdpi.com

Theoretical analysis of these systems suggests that the interconversion between trans and cis isomers proceeds via the flipping of the substituent rather than rotation around the N=N bond. mdpi.com

| Parameter | Value |

|---|---|

| Isomerization Pathway | trans to cis (UV Irradiation) |

| cis Isomer at Photostationary State | 22% |

| Quantum Yield (Φt→c) | 2.79% |

| Reverse Isomerization | Thermal or Visible Light Activation |

The absorption spectra of azobenzene derivatives are key to understanding their photochemistry. The introduction of nitro groups typically causes a red-shift (bathochromic shift) in the intense π→π* transition band. tandfonline.comresearchgate.net For example, nitro-substituted azulenylpyridine azobenzene dyes show intense absorption maxima at significantly longer wavelengths compared to their unsubstituted counterparts. tandfonline.comresearchgate.net

| Compound | λmax (nm) |

|---|---|

| 4-((E)-(4-azulenylpyridine)phenyldiazenyl)-nitrobenzene | 480 |

| 4-((E)-(4-azulenylpyridine)phenyldiazenyl)-methyl-nitrobenzene | 486 |

In addition to isomerization, other photochemical reactions can occur. Under certain conditions, such as in the presence of photosensitizers like ketones in an aerated solution, dinitro-substituted azobenzenes can undergo decomposition reactions. rsc.org For example, 2,4-dinitro-4′-dimethylaminoazobenzene has been observed to undergo demethylation or form azoxybenzene (B3421426) derivatives depending on the solvent and the specific ketone used. rsc.org These reactions are often initiated by reactive species, like benzoylperoxyl or ketyl radicals, generated from the photosensitizer. rsc.org

Emerging Applications and Research Frontiers of 4,4 Dinitroazobenzene in Advanced Materials

Integration in Photoresponsive Molecular Switches and Actuators

The photoresponsive nature of the azobenzene (B91143) group in 4,4'-Dinitroazobenzene allows it to function as a molecular switch. nih.gov This switching capability is based on the reversible trans-cis isomerization of the nitrogen-nitrogen double bond upon light irradiation. rsc.orgtuni.fi The trans isomer is generally the more thermally stable state, but upon exposure to UV or near-UV light, it can convert to the higher-energy cis isomer. tuni.fi This process can be reversed either thermally or by irradiation with visible light. tuni.fi This change in molecular geometry alters the molecule's size and dipole moment, which can be harnessed to create photoresponsive actuators. tuni.fi

The integration of molecules like this compound into materials can lead to macroscopic changes in shape or motion in response to light. These "smart" materials have potential applications in soft robotics, remote-controlled devices, and implantable medical devices. rsc.org For instance, the molecular-level movements during isomerization can induce dynamic changes in a material, making it suitable for contact-free switching applications. rsc.org Research has explored the use of azobenzene derivatives in creating photomechanical actuators, where the light-induced isomerization generates mechanical work. escholarship.org

Role in Energy Storage and Conversion Systems, including Molecular Solar Thermal Applications

A promising area of research for this compound is in Molecular Solar Thermal (MOST) energy storage systems. mdpi.com These systems capture solar energy by using a photoswitchable molecule to undergo a photoisomerization to a high-energy, metastable isomer. d-nb.info This energy can then be stored and released as heat on demand. mdpi.comd-nb.info Azobenzene derivatives are attractive for MOST applications due to their high thermal stability and the ability to tune their properties through molecular design. mdpi.com

Computational studies have been conducted to screen azobenzene derivatives for their suitability in MOST applications, focusing on properties like the amount of energy stored per molecule and the stability of the Z isomer. rsc.org The photoisomerization of this compound has been studied to understand its potential energy profiles for the Z-to-E isomerization, which is crucial for its application in MOST systems. unibo.it The goal is to design molecules with high energy densities and long storage times. d-nb.info The development of efficient MOST systems could have a significant impact on the renewable energy sector by providing a method for long-term solar energy storage. rsc.org

Contribution to Electrocatalytic Systems and Redox-Active Materials

This compound and its precursors are also being investigated for their role in electrocatalytic systems and as redox-active materials. The electrosynthesis of this compound from p-nitroaniline has been studied, with research focusing on optimizing the reaction conditions to achieve high conversion efficiency. researchgate.net This process involves the electrooxidation of p-nitroaniline, and the efficiency of the synthesis has been shown to be dependent on the type of electrode used. researchgate.net

The development of efficient electrocatalysts is crucial for a variety of applications, including energy conversion and storage. dtu.dktaylorfrancis.com Research in this area aims to design materials that can increase the rate and efficiency of electrochemical reactions. dtu.dk The redox properties of molecules like this compound make them potentially useful in these systems. Further research into the electrochemical behavior of this compound could lead to the development of new catalysts for important reactions such as water splitting or carbon dioxide reduction. oaepublish.commdpi.com

Precursor for Advanced Polymeric and Supramolecular Architectures, including Covalent Organic Frameworks

The structure of this compound makes it a valuable building block for the synthesis of advanced polymeric and supramolecular architectures. rsc.org Supramolecular chemistry focuses on creating complex and functional assemblies from molecular components, and photoresponsive molecules are of particular interest in this field. rsc.orguni-mainz.de

One area of significant interest is the use of such precursors in the formation of Covalent Organic Frameworks (COFs). anr.fr COFs are crystalline, porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. rsc.org The ability to incorporate photoresponsive units like azobenzene into the COF structure opens up the possibility of creating materials with switchable properties. The synthesis of polymers with advanced structural features, such as tubular or ladder-like architectures, is another area where precursors like this compound could be utilized. nih.gov

Potential in Advanced Optical and Electronic Materials

The unique electronic and optical properties of this compound suggest its potential for use in advanced optical and electronic materials. wiley.comresearchgate.net The photochromic nature of azobenzene derivatives, which allows for a reversible change in their absorption spectra upon light exposure, is a key feature. tuni.fi This property is being explored for applications in areas such as optical data storage and molecular electronics. researchgate.net

The development of materials with tunable optical and electronic properties is a major focus of current research. mdpi.comnanosphere.co.kr The incorporation of this compound into these materials could lead to the creation of novel devices with enhanced functionalities. For example, its photoresponsive characteristics could be used to create light-controlled switches or sensors. rsc.org Further investigation into the photophysical and electronic properties of this compound will be crucial for realizing its full potential in these advanced applications.

Q & A

Q. How is 4,4'-Dinitroazobenzene synthesized via microwave-assisted esterification, and what advantages does this method offer?

Methodological Answer: this compound acts as a novel coupling reagent in microwave-assisted esterification reactions when combined with polymer-bound triphenylphosphine. This method involves irradiating carboxylic acids and alcohols under microwave conditions (e.g., Milestones StartSYNTH system), achieving high yields (e.g., 92% for propyl benzoate) within 60 minutes. The reaction's efficiency correlates with the pKa of the carboxylic acid, favoring stronger acids. Key advantages include simplified purification (byproducts like polymer-bound triphenylphosphine oxide are removed via filtration) and reduced moisture sensitivity, aligning with sustainable chemistry principles. Reaction progress is monitored via TLC, and products are characterized using FT-NMR (e.g., Bruker Avance III systems) .

Q. What electrochemical methods are employed for synthesizing this compound, and what parameters influence yield?

Methodological Answer: Electrochemical synthesis of this compound involves anodic oxidation of p-nitroaniline using PbO₂ electrodes. Parameters such as acetonitrile/water ratio, OH⁻ concentration, and electrode material (e.g., PbO₂ vs. PtOx) critically impact current efficiency (C.E.). For instance, PbO₂ electrodes inhibit the formation of a passivating layer on the electrode surface, enhancing C.E. Optimal OH⁻ concentration balances competing oxygen evolution and azo coupling. Temperature has minimal effect, suggesting electron transfer (not radical coupling) is rate-limiting. Voltammetric analysis and controlled-potential electrolysis are key techniques for optimizing these parameters .

Advanced Research Questions

Q. How do electrode materials and reaction conditions affect the mechanistic pathway of this compound synthesis?

Methodological Answer: Mechanistic studies reveal that electrode materials (e.g., PbO₂, PtOx) influence the stability of intermediates during anodic oxidation. PbO₂ suppresses side reactions by resisting passivation, whereas noble metals like PtOx may favor competing pathways (e.g., O₂ evolution). Cyclic voltammetry (CV) and controlled-potential electrolysis demonstrate that the reaction proceeds via sequential electron transfer from p-nitroaniline to the electrode, forming nitroso intermediates that couple to yield the azo product. Radical scavenging experiments (e.g., using TEMPO) confirm the absence of free radical intermediates in the electrochemical pathway .

Q. What role does this compound play in plasmon-driven surface catalytic reactions?

Methodological Answer: In plasmon-driven catalysis, this compound serves as a model compound for studying reduction pathways due to its two nitro (-NO₂) groups. Surface-enhanced Raman spectroscopy (SERS) in electrochemical environments reveals that localized surface plasmon resonance (LSPR) on Au or Ag nanoparticles facilitates electron transfer, selectively reducing -NO₂ to -NH₂ groups. This process is pH-dependent and competes with oxidation pathways in mixed-functional analogs (e.g., 4-nitro-4'-aminoazobenzene). In situ SERS and density functional theory (DFT) simulations are used to map reaction dynamics and intermediate species .

Q. How can contradictions in reaction pathways (radical vs. ionic mechanisms) be resolved for this compound formation?